N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide
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Overview
Description
N’-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorophenyl group, a dioxopyrrolidinyl moiety, and a methylbenzohydrazide structure, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide typically involves multi-step organic reactions. One common method starts with the preparation of the 2-fluorophenyl-2,5-dioxopyrrolidin-3-yl intermediate, which is then reacted with 4-methylbenzohydrazide under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions may result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
N’-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of N’-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate: Shares a similar core structure but with different substituents.
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine: Another fluorophenyl-containing compound with distinct biological activities.
Uniqueness
N’-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16FN3O3 |
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Molecular Weight |
341.3 g/mol |
IUPAC Name |
N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide |
InChI |
InChI=1S/C18H16FN3O3/c1-11-6-8-12(9-7-11)17(24)21-20-14-10-16(23)22(18(14)25)15-5-3-2-4-13(15)19/h2-9,14,20H,10H2,1H3,(H,21,24) |
InChI Key |
VCVUKZMRZJQWJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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